6,13-Dihydropentacen-6-OL
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Overview
Description
6,13-Dihydropentacen-6-OL is a chemical compound belonging to the pentacene family, which is known for its applications in organic electronics due to its extended π-conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihydropentacen-6-OL typically involves the reduction of pentacene-6,13-dione. One common method includes the use of reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone . This method is favored due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,13-Dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6,13-Dihydropentacen-6-OL has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Photophysics: Studied for its unique fluorescence properties when subjected to thermal and photolytic conditions.
Material Science: Investigated for its potential in creating new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 6,13-Dihydropentacen-6-OL exerts its effects is primarily through its interaction with light and its ability to undergo redox reactions. The compound’s extended π-conjugated system allows it to absorb light and participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
6,13-Difluoropentacene: Similar in structure but with fluorine atoms at the 6 and 13 positions.
Pentacene-6,13-dione: The oxidized form of 6,13-Dihydropentacen-6-OL.
Tetrahydropentacenes: Reduced forms of pentacene derivatives.
Uniqueness
This compound is unique due to its specific balance of stability and reactivity, making it a versatile compound for various applications in organic electronics and material science. Its ability to undergo multiple types of chemical reactions while maintaining its structural integrity sets it apart from other similar compounds.
Properties
CAS No. |
757971-43-0 |
---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2 |
InChI Key |
UALYAIOSSKOSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O |
Origin of Product |
United States |
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